molecular formula C12H16N2O3 B12102120 3-Amino-4-butyramido-5-methylbenzoic acid CAS No. 884330-16-9

3-Amino-4-butyramido-5-methylbenzoic acid

Cat. No.: B12102120
CAS No.: 884330-16-9
M. Wt: 236.27 g/mol
InChI Key: AVLBZYYTOCUXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an oxobutylamino group attached to the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- typically involves multi-step organic reactions. One common method includes the acylation of 3-amino-5-methylbenzoic acid with butyryl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The oxobutyl group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- involves its interaction with specific molecular targets. The amino and oxobutyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-amino-5-methyl-4-[(1-oxobutyl)amino]- stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research fields.

Properties

CAS No.

884330-16-9

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-amino-4-(butanoylamino)-5-methylbenzoic acid

InChI

InChI=1S/C12H16N2O3/c1-3-4-10(15)14-11-7(2)5-8(12(16)17)6-9(11)13/h5-6H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

AVLBZYYTOCUXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1C)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.